molecular formula C177H294N62O38S3 B612421 PKC beta pseudosubstrate CAS No. 172308-76-8

PKC beta pseudosubstrate

Cat. No.: B612421
CAS No.: 172308-76-8
M. Wt: 3994.84
InChI Key: KIWJPYSSLFMLBZ-OSCDWKIESA-N
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Description

PKC beta pseudosubstrate is a selective, cell-permeable inhibitor of protein kinase C beta (PKCβ). Protein kinase C is a family of phospholipid-dependent serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. This compound is designed to inhibit the activity of PKCβ by mimicking its natural substrate, thereby preventing the phosphorylation of target proteins.

Scientific Research Applications

PKC beta pseudosubstrate has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the structure and function of protein kinase C beta and its role in various biochemical pathways.

    Biology: Researchers use this compound to investigate the signaling pathways mediated by PKCβ and its impact on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: The compound is employed in preclinical studies to explore its potential therapeutic effects in diseases where PKCβ is implicated, such as cancer, cardiovascular diseases, and neurological disorders.

    Industry: this compound is utilized in the development of diagnostic assays and as a reference standard in quality control processes.

Mechanism of Action

Target of Action

The primary target of PKC beta pseudosubstrate is the Protein Kinase C (PKC) family of serine/threonine protein kinases . PKC is divided into three subfamilies based on their structural and activation characteristics: conventional or classic PKC isozymes (cPKCs; α, βI, βII, and γ), novel or non-classic PKC isozymes (nPKCs; δ, ε, η, and θ), and atypical PKC isozymes (aPKCs; ζ, ι, and λ) . PKC enzymes play a crucial role in regulating numerous cellular responses, including gene expression, protein secretion, cell proliferation, and the inflammatory response .

Mode of Action

This compound is a selective, cell-permeable inhibitor of PKC . It contains an auto-inhibitory pseudosubstrate domain that binds to a catalytic domain sequence to inhibit kinase activity . This interaction with its targets results in the inhibition of PKC, thereby affecting the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins .

Biochemical Pathways

PKC enzymes are involved in many signaling cascades downstream of the broad class of phosphoinositide-specific phospholipases . They are responsive to the second messenger 1,2-diacylglycerol (DAG) and feature in many signaling cascades downstream of the broad class of phosphoinositide-specific phospholipases . The inhibition of PKC by this compound can therefore affect these biochemical pathways and their downstream effects.

Pharmacokinetics

It is known to be cell-permeable , which suggests it can be absorbed and distributed within the body’s cells.

Result of Action

The inhibition of PKC by this compound can lead to significant changes in the function and activity of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins . This can result in significant physicochemical changes to the protein being phosphorylated and can be used as a means to regulate the functional activity of the modified protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activation of certain PKC isoforms by DAG can be exploited in experimental systems by the use of DAG mimics . .

Future Directions

Many clinical trials of PKC inhibitors in cancers showed no significant clinical benefits, meaning that there is a limitation to design a cancer therapeutic strategy targeting PKC alone . This suggests that future research could focus on finding other targets or developing combination therapies.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

PKC beta pseudosubstrate is synthesized through a series of peptide synthesis steps. The compound is typically produced using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

PKC beta pseudosubstrate primarily undergoes peptide bond formation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

    Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), deprotecting agents (e.g., TFA), and cleavage reagents.

    Conditions: The reactions are carried out under anhydrous conditions to prevent hydrolysis. The temperature is usually maintained at room temperature, and the pH is controlled to optimize coupling efficiency.

Major Products

The major product of the synthesis is the this compound peptide, which is characterized by its specific amino acid sequence and molecular weight.

Comparison with Similar Compounds

PKC beta pseudosubstrate is unique in its high selectivity for PKCβ compared to other PKC inhibitors. Similar compounds include:

    PKC alpha pseudosubstrate: Selective for PKCα.

    PKC delta pseudosubstrate: Selective for PKCδ.

    PKC epsilon pseudosubstrate: Selective for PKCε.

These compounds share a similar mechanism of action but differ in their selectivity for specific PKC isoforms, making this compound particularly valuable for studies focused on PKCβ.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C177H294N62O38S3/c1-12-96(7)140(168(272)228-114(54-28-34-73-182)159(263)238-141(97(8)13-2)169(273)236-130(86-103-90-210-109-49-23-21-47-105(103)109)165(269)232-128(84-101-44-18-15-19-45-101)163(267)226-122(63-66-134(187)241)157(261)234-131(87-136(189)243)166(270)223-119(60-40-79-207-176(199)200)149(253)220-118(59-39-78-206-175(197)198)151(255)227-124(68-81-278-11)158(262)219-112(52-26-32-71-180)153(257)233-129(85-102-89-209-108-48-22-20-46-104(102)108)164(268)221-111(51-25-31-70-179)152(256)229-125(170(274)275)55-29-35-74-183)239-160(264)123(64-67-135(188)242)225-148(252)116(57-37-76-204-173(193)194)215-144(248)106(184)92-279-280-93-107(185)145(249)216-117(58-38-77-205-174(195)196)155(259)231-127(83-100-42-16-14-17-43-100)161(265)213-99(10)143(247)214-115(56-36-75-203-172(191)192)147(251)217-110(50-24-30-69-178)146(250)211-91-138(245)212-98(9)142(246)230-126(82-94(3)4)162(266)222-120(61-41-80-208-177(201)202)150(254)224-121(62-65-133(186)240)156(260)218-113(53-27-33-72-181)154(258)235-132(88-137(190)244)167(271)237-139(95(5)6)171(276)277/h14-23,42-49,89-90,94-99,106-107,110-132,139-141,209-210H,12-13,24-41,50-88,91-93,178-185H2,1-11H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,211,250)(H,212,245)(H,213,265)(H,214,247)(H,215,248)(H,216,249)(H,217,251)(H,218,260)(H,219,262)(H,220,253)(H,221,268)(H,222,266)(H,223,270)(H,224,254)(H,225,252)(H,226,267)(H,227,255)(H,228,272)(H,229,256)(H,230,246)(H,231,259)(H,232,269)(H,233,257)(H,234,261)(H,235,258)(H,236,273)(H,237,271)(H,238,263)(H,239,264)(H,274,275)(H,276,277)(H4,191,192,203)(H4,193,194,204)(H4,195,196,205)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)/t96-,97-,98-,99-,106-,107-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,139-,140-,141-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWJPYSSLFMLBZ-OSCDWKIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C177H294N62O38S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3995 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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